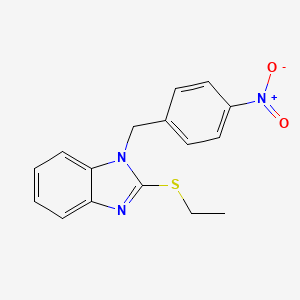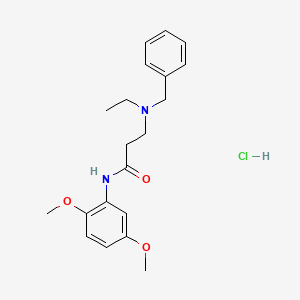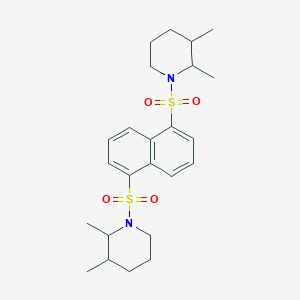
1-(4-nitrobenzyl)-4-(3-phenylpropyl)piperazine oxalate
Overview
Description
1-(4-nitrobenzyl)-4-(3-phenylpropyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, pharmacology, and neuroscience. This compound is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to extensive studies on its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzyl)-4-(3-phenylpropyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, this compound has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood, motivation, and reward. This effect may underlie the compound's potential analgesic and anti-inflammatory effects, as well as its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant effects on various biochemical and physiological processes in the body. This compound has been shown to increase the levels of certain cytokines, which are involved in the regulation of the immune response. Additionally, this compound has been shown to increase the levels of certain hormones, including cortisol and prolactin, which are involved in the regulation of stress and reproductive function, respectively.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-nitrobenzyl)-4-(3-phenylpropyl)piperazine oxalate in lab experiments is its unique chemical structure, which allows researchers to study its effects on various biochemical and physiological processes. Additionally, this compound has been shown to have significant effects on neurotransmitter systems that are involved in the regulation of mood, motivation, and reward, making it a potential candidate for the development of new medications for various neurological disorders. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several future directions for research on 1-(4-nitrobenzyl)-4-(3-phenylpropyl)piperazine oxalate. One potential direction is the development of new medications for the treatment of neurological disorders, based on the compound's effects on dopamine and serotonin neurotransmitter systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in other fields, such as immunology and reproductive biology. Finally, future studies could focus on the development of new synthesis methods for this compound, which could improve its efficiency and reduce its potential toxicity.
Scientific Research Applications
1-(4-nitrobenzyl)-4-(3-phenylpropyl)piperazine oxalate has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter systems, including dopamine and serotonin, which could have implications for the treatment of various neurological disorders.
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.C2H2O4/c24-23(25)20-10-8-19(9-11-20)17-22-15-13-21(14-16-22)12-4-7-18-5-2-1-3-6-18;3-1(4)2(5)6/h1-3,5-6,8-11H,4,7,12-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPBHKUJURHDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chlorobenzyl)thio]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B3948566.png)



![3-[1-(3-ethoxybenzoyl)-2-piperidinyl]pyridine](/img/structure/B3948578.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine oxalate](/img/structure/B3948590.png)



![N-mesityl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanamide](/img/structure/B3948612.png)
![5-({[2-(phenylthio)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3948619.png)
![ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3948625.png)
![4-{[1-(5-chloro-2-hydroxyphenyl)ethyl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3948643.png)
![3-(1-adamantyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B3948651.png)